

# Technical Support Center: Preventing Cracking in Nickel-Tungsten Alloy Coatings

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## Compound of Interest

Compound Name: Nickel;tungsten

Cat. No.: B12642603

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This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing cracking in nickel-tungsten (Ni-W) alloy coatings during their experiments.

## Frequently Asked Questions (FAQs)

Q1: What is the primary cause of cracking in Ni-W alloy coatings?

A1: The primary cause of cracking in nickel-tungsten alloy coatings is high internal stress. This stress, which can be either tensile (pulling apart) or compressive (pushing together), builds up during the electrodeposition process. When the internal stress exceeds the coating's tensile strength, it relieves this energy by cracking.

Q2: How does hydrogen evolution contribute to cracking?

A2: During the electroplating of Ni-W alloys from aqueous solutions, a significant amount of hydrogen evolution occurs at the cathode. This hydrogen can be co-deposited with the alloy, leading to hydrogen embrittlement, which makes the coating brittle and more susceptible to cracking under stress. The hydrogen can also create voids and increase the overall internal stress of the coating.

Q3: What are the main operational parameters that influence internal stress and cracking?

A3: The key operational parameters that have a significant impact on internal stress and the propensity for cracking are:

- **Current Density:** Higher current densities often lead to increased internal stress and a higher density of cracks.
- **pH of the Plating Bath:** The pH level affects the rate of hydrogen evolution and the co-deposition of tungsten, both of which influence internal stress.
- **Bath Temperature:** Temperature can affect deposition kinetics, hydrogen evolution, and the effectiveness of additives.
- **Additives and Complexing Agents:** The type and concentration of additives in the plating bath are crucial for controlling internal stress.
- **Current Mode:** Using pulse or pulse-reverse current instead of direct current can help reduce internal stress.

Q4: What is the role of additives in preventing cracking?

A4: Additives play a critical role in minimizing internal stress. They can be broadly categorized as:

- **Stress Reducers:** Compounds like saccharin and certain sulfonamides can shift the internal stress from tensile to compressive, or reduce the overall stress level.
- **Complexing Agents:** Citrates, pyrophosphates, and glycine form stable complexes with nickel and tungstate ions, influencing the deposition process and the resulting coating properties, including stress.
- **Brighteners and Grain Refiners:** These additives can modify the crystal structure of the deposit, which in turn can affect its internal stress.

Q5: Can the substrate material and its preparation affect cracking?

A5: Yes, the substrate and its preparation are important. A poorly prepared surface with contaminants like oils or oxides can lead to poor adhesion of the Ni-W coating. If the adhesion

is weak, the coating is more likely to delaminate or crack under stress. Additionally, a significant mismatch in the coefficient of thermal expansion between the substrate and the coating can induce stress, especially if the coated part is subjected to temperature changes.

## Troubleshooting Guide: Visual Inspection of Cracks

Visual Defect	Potential Causes	Recommended Solutions
Micro-cracks (fine, web-like network)	High tensile stress, often exacerbated by high current density and hydrogen embrittlement.	- Lower the current density.- Introduce or increase the concentration of a stress-reducing additive like saccharin.- Optimize the bath pH to reduce hydrogen evolution.- Consider using pulse or pulse-reverse plating.
Macro-cracks (large, visible cracks)	Very high internal stress, often a result of incorrect bath composition, severe contamination, or extreme plating parameters.	- Perform a Hull cell test to evaluate the overall health of the plating bath.- Analyze and adjust the concentrations of all bath components.- Check for and remove sources of contamination.- Significantly reduce the current density.
Edge Cracking	High current density at the edges and corners of the substrate ("current crowding").	- Use current shields or "robbers" to create a more uniform current distribution.- Optimize the anode-cathode geometry.- Lower the overall current density.
Delayed Cracking (appears after plating)	Hydrogen embrittlement is a likely cause, where trapped hydrogen slowly causes the coating to become brittle and crack under residual stress.	- Implement a post-plating baking step (e.g., 150-200°C for 2-4 hours) to drive out trapped hydrogen.

## Data Presentation: Quantitative Effects of Plating Parameters on Internal Stress

The following tables summarize the impact of key plating parameters on the internal stress of nickel-based coatings. Note that the exact values can vary depending on the specific bath chemistry and other operating conditions.

Table 1: Effect of Current Density on Crack Density in Ni-W Coatings

Current Density (A/dm <sup>2</sup> )	Crack Density (cracks/cm)
40	~71
50	~177
60	~409

Data derived from studies on citrate-based Ni-W electrolytes.[\[1\]](#)

Table 2: Effect of Saccharin Concentration on Internal Stress in Nickel Coatings

Saccharin Concentration (g/L)	Internal Stress (MPa)	Stress Type
0.0	~180	Tensile
0.1	~100	Tensile
0.3	~ -20	Compressive
0.8	~ -40	Compressive
1.2	~ -50	Compressive

Note: Positive values indicate tensile stress, while negative values indicate compressive stress. Data is representative of Watts-type nickel baths and demonstrates the stress-reducing effect of saccharin.[\[2\]](#)[\[3\]](#)

Table 3: Common Stress-Reducing Additives for Nickel-Based Plating

Additive	Typical Concentration Range (g/L)	Effect on Internal Stress
Saccharin	0.5 - 5.0	Reduces tensile stress, can induce compressive stress.[2][4][5]
Naphthalene Trisulfonic Acid	1.0 - 10.0	Reduces tensile stress.[5]
2-Butyne-1,4-diol	0.1 - 0.5	Can increase tensile stress but is often used in combination with other additives for brightening.[5]
Citric Acid	40 - 100	Acts as a complexing agent, can help produce crack-free coatings.[6][7][8]
Ammonium Chloride	20 - 50	Can help improve current efficiency and influence deposit properties.[9]

## Experimental Protocols

### Standard Protocol for Crack-Free Ni-W Alloy Electroplating

This protocol provides a starting point for depositing crack-free Ni-W coatings. Optimization will likely be required for specific applications.

- Bath Composition:
  - Nickel Sulfamate  $[\text{Ni}(\text{SO}_3\text{NH}_2)_2 \cdot 4\text{H}_2\text{O}]$ : 200 - 300 g/L
  - Sodium Tungstate  $[\text{Na}_2\text{WO}_4 \cdot 2\text{H}_2\text{O}]$ : 40 - 60 g/L
  - Citric Acid  $[\text{C}_6\text{H}_8\text{O}_7]$ : 50 - 80 g/L[6]
  - Ammonium Chloride  $[\text{NH}_4\text{Cl}]$ : 20 - 30 g/L[9]

- Saccharin: 1 - 3 g/L
- Operating Parameters:
  - pH: 6.0 - 7.0 (adjust with sulfamic acid or ammonia)[6]
  - Temperature: 60 - 70 °C[6]
  - Current Density: 3 - 10 A/dm<sup>2</sup>[6]
  - Agitation: Moderate mechanical or air agitation
  - Anodes: Nickel
- Procedure:
  - Prepare the substrate by cleaning, degreasing, and activating the surface.
  - Heat the plating bath to the desired temperature and adjust the pH.
  - Immerse the substrate in the plating bath and apply the desired current density.
  - Plate for the required duration to achieve the desired coating thickness.
  - After plating, rinse the coated part thoroughly with deionized water.
  - (Optional but recommended) Perform a hydrogen embrittlement relief bake at 150-200°C for 2-4 hours.

## Hull Cell Test for Troubleshooting Ni-W Plating Baths

The Hull cell is a miniature plating cell used to evaluate the quality of a plating bath over a range of current densities.

- Apparatus:
  - 267 mL Hull cell
  - Nickel anode

- Polished steel or brass Hull cell panel
- DC power supply
- Heater and means for agitation (if required)
- Procedure:
  - Take a representative sample of the Ni-W plating bath and bring it to the operating temperature.[\[5\]](#)[\[10\]](#)
  - Clean and prepare the Hull cell panel.
  - Place the nickel anode in the Hull cell.
  - Pour the bath sample into the Hull cell.
  - Insert the prepared panel into the cathode side of the cell.
  - Apply a total current of 2-3 Amperes for 5 minutes.[\[6\]](#)
  - After plating, remove the panel, rinse, and dry.
  - Visually inspect the panel. The end of the panel closest to the anode represents the high current density region, while the far end represents the low current density region.
  - Observe for cracking, burning, pitting, and the brightness of the deposit across the current density range. This will indicate the health of the bath and help diagnose issues related to additive concentrations, contamination, or incorrect operating parameters.[\[10\]](#)

## Bent Strip Method for Measuring Internal Stress

This method determines the internal stress of a deposit by measuring the curvature of a thin metal strip plated on one side.[\[10\]](#)[\[11\]](#)

- Apparatus:
  - Thin, flexible metal strips (e.g., beryllium copper or steel) of known thickness and elastic modulus.

- A means to mask one side of the strip (e.g., plating tape or lacquer).
- A plating setup.
- A device to measure the curvature of the strip after plating (e.g., a micrometer-based instrument or an optical scanner).
- Procedure:
  - Measure the initial straightness of the metal strip.
  - Mask one side of the strip to prevent plating.
  - Plate the unmasked side of the strip with the Ni-W alloy to a known thickness.
  - After plating, remove the masking material and measure the curvature (deflection) of the strip. Tensile stress will cause the strip to bend towards the plated side, while compressive stress will cause it to bend away.
  - Calculate the internal stress using the Stoney equation or a modified version:[2]

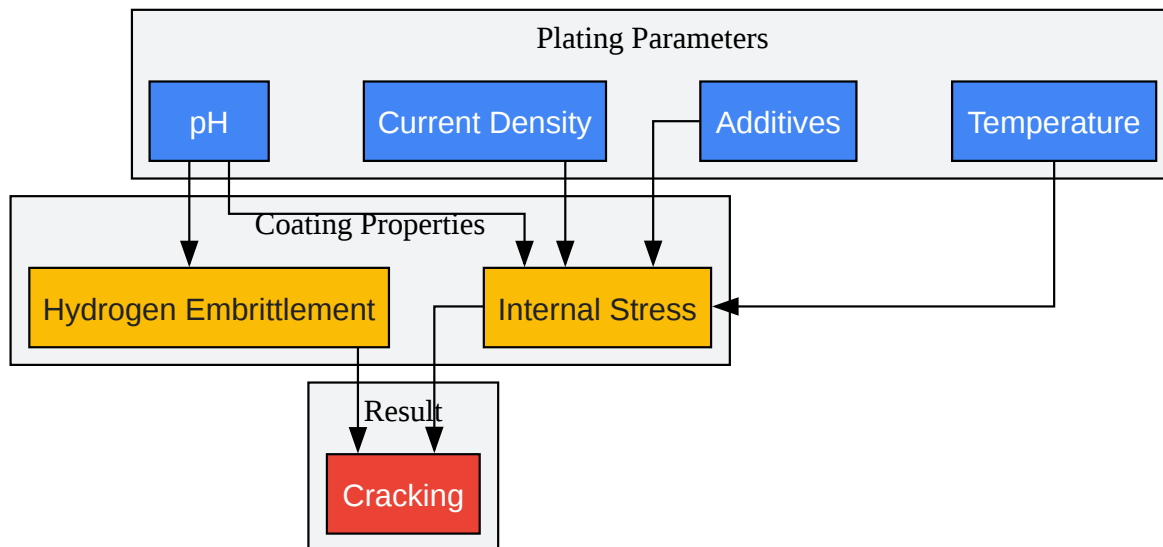
$$S = (E * t^2) / (6 * r * d)$$

Where:

- S = Internal Stress (in Pascals or MPa)
- E = Young's Modulus of the substrate strip (in Pascals or MPa)
- t = Thickness of the substrate strip (in meters)
- r = Radius of curvature of the bent strip (in meters)
- d = Thickness of the plated coating (in meters)

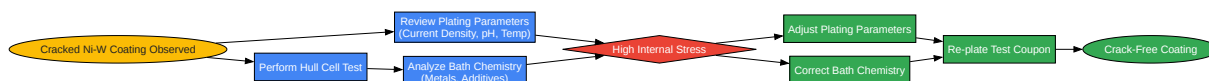
## Mandatory Visualizations





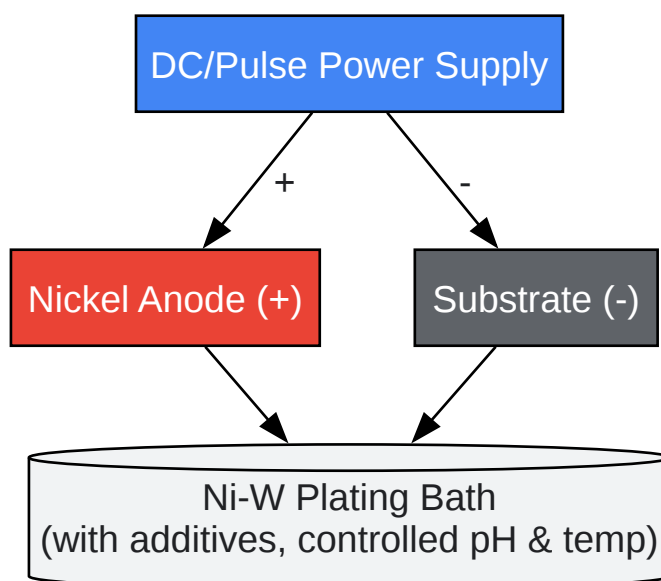
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Caption: Relationship between plating parameters and coating cracking.



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Caption: Troubleshooting workflow for cracked Ni-W coatings.



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Caption: Simplified experimental workflow for Ni-W electroplating.

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- To cite this document: BenchChem. [Technical Support Center: Preventing Cracking in Nickel-Tungsten Alloy Coatings]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12642603#preventing-cracking-in-nickel-tungsten-alloy-coatings]

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